2-Iodo-6-methyl-4-(trifluoromethoxy)benzoic acid
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Overview
Description
2-Iodo-6-methyl-4-(trifluoromethoxy)benzoic acid is an organic compound with the molecular formula C9H6F3IO3 It is characterized by the presence of iodine, methyl, and trifluoromethoxy groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of 2-iodo-6-methylbenzoic acid as a starting material, which undergoes a nucleophilic substitution reaction with trifluoromethoxy reagents under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-6-methyl-4-(trifluoromethoxy)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the iodine or other functional groups.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium fluoride can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
2-Iodo-6-methyl-4-(trifluoromethoxy)benzoic acid has several applications in scientific research:
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with unique therapeutic properties.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Iodo-6-methyl-4-(trifluoromethoxy)benzoic acid depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various catalytic processes. The trifluoromethoxy group can influence the reactivity and stability of the compound, while the iodine atom can participate in halogen bonding and other interactions .
Comparison with Similar Compounds
Similar Compounds
2-Iodo-4-(trifluoromethyl)benzoic acid: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.
2-Iodo-3-methylbenzoic acid: Lacks the trifluoromethoxy group, affecting its reactivity and applications.
Uniqueness
2-Iodo-6-methyl-4-(trifluoromethoxy)benzoic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound in the synthesis of complex molecules and in the study of halogen bonding interactions .
Properties
Molecular Formula |
C9H6F3IO3 |
---|---|
Molecular Weight |
346.04 g/mol |
IUPAC Name |
2-iodo-6-methyl-4-(trifluoromethoxy)benzoic acid |
InChI |
InChI=1S/C9H6F3IO3/c1-4-2-5(16-9(10,11)12)3-6(13)7(4)8(14)15/h2-3H,1H3,(H,14,15) |
InChI Key |
NZXWNYBSYCAVSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)O)I)OC(F)(F)F |
Origin of Product |
United States |
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